LTB4 Inhibition in Isolated Human PMNs vs. Complete Inactivity in Whole Blood: A Critical Assay Selection Parameter
(E)-L-652343 demonstrates potent inhibition of LTB4 production in isolated human polymorphonuclear leukocytes stimulated with Calcimycin (IC50: 1.4 μM), but is completely inactive when tested in stimulated human whole blood [1]. This represents a critical assay-dependent activity profile: single-pathway 5-LOX inhibitors such as zileuton retain measurable inhibitory activity across both isolated-cell and whole-blood systems (zileuton LTB4 synthesis IC50 values: 0.56 μM in dog blood, 2.3 μM in rat blood, 2.6 μM in human blood) [2]. In contrast, BW755c, another dual COX/LOX inhibitor, inhibited both LTB4 and TXB2 in comparable assays, whereas (E)-L-652343 showed pathway-selective inhibition depending on the biological matrix [3].
| Evidence Dimension | LTB4 production inhibition in isolated human PMNs vs. whole blood |
|---|---|
| Target Compound Data | IC50 = 1.4 μM (isolated human PMNs, Calcimycin-stimulated); No activity (human whole blood) |
| Comparator Or Baseline | Zileuton: IC50 values = 0.56 μM (dog blood), 2.3 μM (rat blood), 2.6 μM (human blood); BW755c: inhibits both LTB4 and TXB2 in whole-cell assays |
| Quantified Difference | (E)-L-652343 shows >100-fold loss of activity from isolated cells to whole blood (IC50 1.4 μM → inactive), whereas zileuton retains measurable activity across all blood matrices |
| Conditions | Isolated human polymorphonuclear leukocytes stimulated with Calcimycin (A23187); human whole blood stimulation assays; Gresele et al., Biochem Pharmacol 1987 |
Why This Matters
Researchers selecting a tool compound for 5-LOX inhibition must account for the assay matrix: (E)-L-652343's complete inactivity in whole blood makes it unsuitable for certain ex vivo or translational models, a critical procurement consideration not evident from isolated-cell IC50 values alone.
- [1] Gresele P, Arnout J, Deckmyn H, Vermylen J. L-652,343, a novel dual cyclo/lipoxygenase inhibitor, inhibits LTB4-production by stimulated human polymorphonuclear cells but not by stimulated human whole blood. Biochem Pharmacol. 1987 Oct 15;36(20):3529-31. doi: 10.1016/0006-2952(87)90336-4. PMID: 2823826. View Source
- [2] Tocris Bioscience. Zileuton Product Information: Orally active 5-lipoxygenase inhibitor; LTB4 synthesis IC50 values: 0.56 μM (dog blood), 2.3 μM (rat blood), 2.6 μM (human blood). View Source
- [3] Gresele P, et al. Comparative inhibition data: flurbiprofen and benoxaprofen did not inhibit LTB4 but inhibited TXB2; BW755c inhibited both LTB4 and TXB2. As cited in: L-652,343, a novel dual cyclo/lipoxygenase inhibitor, inhibits LTB4-production. Biochem Pharmacol. 1987. View Source
